molecular formula C18H17ClN6O2S B2498342 1-(6-((2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide CAS No. 1251696-61-3

1-(6-((2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide

Cat. No. B2498342
CAS RN: 1251696-61-3
M. Wt: 416.88
InChI Key: YLFPATCLSJICIR-UHFFFAOYSA-N
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Description

1-(6-((2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN6O2S and its molecular weight is 416.88. The purity is usually 95%.
BenchChem offers high-quality 1-(6-((2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-((2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Researchers have synthesized derivatives of 1,3,5-triazine 4-aminobenzoic acid, including this compound, and evaluated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some of these derivatives showed promising activity, comparable to established antibiotics like ampicillin . Further studies could explore its potential as a novel antimicrobial agent.

Pharmacokinetics and Toxicity

Detailed pharmacokinetic studies are essential to assess the compound’s absorption, distribution, metabolism, and excretion. Additionally, toxicity evaluations are crucial to determine its safety profile. In vitro and in vivo experiments can provide valuable data for further development.

properties

IUPAC Name

1-[6-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-methylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O2S/c1-11-12(19)4-3-5-13(11)22-16(26)9-28-17-7-6-15(23-24-17)25-8-14(21-10-25)18(27)20-2/h3-8,10H,9H2,1-2H3,(H,20,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFPATCLSJICIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-((2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide

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